Bis(p-aminophenoxy)dimethylsilane
Overview
Description
Synthesis Analysis
The synthesis of Bis(p-aminophenoxy)dimethylsilane involves the reaction of p-aminophenol or 4-acetamidophenol with dimethyldichlorosilane in the presence of triethylamine or pyridine. The process has been optimized to be most economical and reasonable at 40°C for 4 hours, using benzene as a solvent and triethylamine as the base, which results in a cost-effective and efficient synthesis route (Li Chen, Fei Yang, & Jin Yun, 2014). Alternative synthesis methods involve using p-acetamidophenol reacted with dimethyl dichlorosilane in N,N-dimethylformamide (DMF) with pyridine as the tracing acid agent, which also validates the compound's structure via various characterization techniques (Zhao De-ming, 2007).
Scientific Research Applications
Synthesis of Bis(p-aminophenoxy)dimethylsilane
- Scientific Field: Organic Chemistry
- Application Summary: Bis(p-aminophenoxy)dimethylsilane (p-APDS) is prepared by the reaction of p-aminophenol or 4-acetamidophenol with dimethyldichlorosilane in the presence of triethylamine or pyridine .
- Method of Application: The most economical and reasonable process for synthesis of p-APDS involves using benzene as a solvent, triethylamine as acid, p-aminophenol and dimethyl dichlorosilane at 40°C for 4 hours .
- Results: The productivity, process, and cost of four means were compared. The results showed that the aforementioned method is the most economical and reasonable process for synthesis of p-APDS .
Use in Chemical Sensors
- Scientific Field: Chemical Sensing
- Application Summary: In the field of chemical sensors, APDMES can form complexes with metal ions, which can be used for detection .
Use as a Reagent, Catalyst, and Crosslinking Agent in Organic Synthesis
- Scientific Field: Organic Chemistry
- Application Summary: APDMES is an important organosilicon reagent, often used as a reagent, catalyst, and crosslinking agent in organic synthesis .
Surface Modification
- Scientific Field: Material Science
- Application Summary: APDMES can be used for surface modification, such as improving the interfacial affinity and durability of organic polymer materials .
Manufacturing of Various Silicone Compounds and Pharmaceuticals
- Scientific Field: Pharmaceutical Chemistry
- Application Summary: APDMES can be used as an important intermediate for the manufacturing of various silicone compounds and pharmaceuticals .
Use in Coatings, Adhesives, Sealants, and Elastomers (C.A.S.E.)
Safety And Hazards
Bis(p-aminophenoxy)dimethylsilane is an irritating compound. It can cause irritation to the skin and eyes . Protective gloves and goggles should be worn during operation . It should not be inhaled, and operations should be conducted in a well-ventilated place . In case of inhalation or skin contact, medical attention should be sought immediately .
properties
IUPAC Name |
4-[(4-aminophenoxy)-dimethylsilyl]oxyaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O2Si/c1-19(2,17-13-7-3-11(15)4-8-13)18-14-9-5-12(16)6-10-14/h3-10H,15-16H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYTXQZMZTQHONB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(OC1=CC=C(C=C1)N)OC2=CC=C(C=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O2Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60557964 | |
Record name | 4,4'-[(Dimethylsilanediyl)bis(oxy)]dianiline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60557964 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.39 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Bis(p-aminophenoxy)dimethylsilane | |
CAS RN |
1223-16-1 | |
Record name | 4,4'-[(Dimethylsilanediyl)bis(oxy)]dianiline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60557964 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Bis(p-aminophenoxy)dimethylsilane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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